molecular formula C16H16N2O3 B6283135 N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1039933-69-1

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B6283135
CAS RN: 1039933-69-1
M. Wt: 284.31 g/mol
InChI Key: MFQAWAUKKKUROS-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .


Chemical Reactions Analysis

The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of "N-(3-Amino-4-methylphenyl)benzamide" . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-amino-4-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-amino-4-methylphenylamine", "2,3-dihydro-1,4-benzodioxine-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 3-amino-4-methylphenylamine is reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of DCC and DMAP to form the intermediate N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.", "Step 2: The intermediate is then treated with acetic anhydride to form the final product N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide." ] }

CAS RN

1039933-69-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H16N2O3/c1-10-2-4-12(9-13(10)17)18-16(19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3,(H,18,19)

InChI Key

MFQAWAUKKKUROS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N

Purity

0

Origin of Product

United States

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